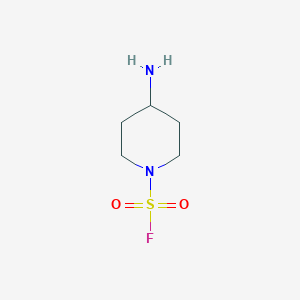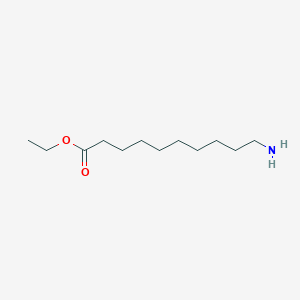
5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid: is a heterocyclic compound containing a thiazole ring substituted with an aminomethyl group at the 5-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a thioamide with a halogenated carboxylic acid derivative can yield the desired thiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid serves as a building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them promising candidates for pharmaceutical development .
Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its incorporation into polymeric materials can enhance their mechanical and thermal properties .
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-(Aminomethyl)-2-furancarboxylic acid: Similar in structure but contains a furan ring instead of a thiazole ring.
5-(Aminomethyl)-2-thiophenecarboxylic acid: Contains a thiophene ring instead of a thiazole ring.
5-(Aminomethyl)-1,2,4-triazole-3-carboxylic acid: Contains a triazole ring instead of a thiazole ring.
Uniqueness: The uniqueness of 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid lies in its thiazole ring, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
503469-49-6 |
|---|---|
Molekularformel |
C5H6N2O2S |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
5-(aminomethyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C5H6N2O2S/c6-1-3-2-7-4(10-3)5(8)9/h2H,1,6H2,(H,8,9) |
InChI-Schlüssel |
KQFQAICBPMSDBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)C(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl[1,4'-bipiperidine]-4-carboxylate](/img/structure/B15306301.png)
![dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine](/img/structure/B15306307.png)



![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)
![1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B15306347.png)



![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)
![3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride](/img/structure/B15306377.png)


